dimethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples are:
- DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H23N2O4P |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H23N2O4P/c1-16-9-11-18(12-10-16)15-22-20-21(28(24,25-2)26-3)23-19(27-20)14-13-17-7-5-4-6-8-17/h4-14,22H,15H2,1-3H3/b14-13+ |
InChI Key |
WXQGTQNQGAHPRF-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)/C=C/C3=CC=CC=C3)P(=O)(OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C=CC3=CC=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
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